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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylaniline

Cat. No.: B2819372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-2,6-dimethylaniline is a substituted aromatic amine, a class of compounds widely

utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty

chemicals. As with many substituted anilines, a thorough understanding of its hazard profile

and toxicological properties is paramount for ensuring safe handling in research and

development settings and for predicting the potential toxicological liabilities of novel

compounds derived from this scaffold. This technical guide provides an in-depth analysis of the

known and potential hazards and toxicity of 3-Bromo-2,6-dimethylaniline, drawing upon

available data for the compound and structurally related analogues. It is designed to equip

researchers, scientists, and drug development professionals with the critical information

needed for risk assessment and the implementation of appropriate safety protocols.

Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for

predicting its behavior and potential for exposure. The properties of 3-Bromo-2,6-
dimethylaniline are summarized below.
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Property Value Source

Molecular Formula C₈H₁₀BrN ChemScene

Molecular Weight 200.08 g/mol ChemScene

CAS Number 53874-26-3 Advanced ChemBlocks

Appearance
Not specified, likely a solid or

liquid
-

Purity ≥98% ChemScene

Storage 4°C, protect from light ChemScene

SMILES NC1=C(C)C(Br)=CC=C1C ChemScene

Topological Polar Surface Area

(TPSA)
26.02 Å² ChemScene

logP 2.64814 ChemScene

Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS),

and data from structurally similar compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-

2,6-dimethylaniline, 3-Bromo-2,6-dimethylaniline is anticipated to be classified as follows:

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[1][2]

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May

cause respiratory irritation.[3]
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Signal Word:Danger or Warning

Hazard Statements:

H302: Harmful if swallowed.

H311/H312: Toxic/Harmful in contact with skin.

H332: Harmful if inhaled.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Proposed Metabolic Pathway
The metabolism of substituted anilines, particularly N,N-dimethylanilines, is primarily mediated

by cytochrome P450 (CYP450) enzymes in the liver.[4] The metabolic pathway of 3-Bromo-
2,6-dimethylaniline is likely to involve a combination of N-dealkylation, N-oxidation, and

aromatic hydroxylation.[5][6][7]

A proposed metabolic pathway is as follows:

Phase I Metabolism:

N-Demethylation: Sequential removal of the methyl groups from the amine nitrogen,

catalyzed by CYP450, to form N-methyl-3-bromo-2,6-dimethylaniline and subsequently

3-bromo-2,6-dimethylaniline.[6]

N-Oxidation: Oxidation of the nitrogen atom to form the corresponding N-oxide. This

pathway is also mediated by CYP450 enzymes.[5]

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring, a common

metabolic pathway for aromatic compounds.[4]

Phase II Metabolism:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.mdpi.com/2227-9059/12/7/1467
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://publications.iarc.who.int/_publications/media/download/1948/d9937d6454eeec9a84ea35d0b204590cc91b5187.pdf
https://pubmed.ncbi.nlm.nih.gov/2750202/
https://www.mdpi.com/1420-3049/29/18/4324
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2750202/
https://publications.iarc.who.int/_publications/media/download/1948/d9937d6454eeec9a84ea35d0b204590cc91b5187.pdf
https://www.mdpi.com/2227-9059/12/7/1467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2819372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The metabolites from Phase I, particularly the hydroxylated and N-demethylated products,

can undergo conjugation reactions with endogenous molecules such as glucuronic acid or

sulfate to increase their water solubility and facilitate their excretion.[8]
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Caption: Proposed metabolic pathway of 3-Bromo-2,6-dimethylaniline.

Toxicological Profile
The toxicity of substituted anilines is closely linked to their metabolism and the formation of

reactive intermediates.

Acute Toxicity
As indicated by the hazard classification, 3-Bromo-2,6-dimethylaniline is expected to be

harmful by ingestion, skin contact, and inhalation. Acute exposure can lead to irritation of the

skin, eyes, and respiratory tract. Systemic effects observed with other anilines include central

nervous system depression and methemoglobinemia, a condition where the iron in hemoglobin

is oxidized, reducing the blood's oxygen-carrying capacity.[2]

Genotoxicity and Mutagenicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/Representation-of-Heterocyclic-Aromatic-Amine-Metabolism-This-metabolism-is-divided-in_fig1_349071488
https://www.benchchem.com/product/b2819372?utm_src=pdf-body-img
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://www.benchchem.com/product/b2819372?utm_src=pdf-body
https://www.ketonepharma.com/product/4-bromoaniline/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2819372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


There is no specific data on the genotoxicity of 3-Bromo-2,6-dimethylaniline. However,

several substituted anilines and dimethylanilines have been shown to be genotoxic.[9][10] The

mechanism of genotoxicity for some dimethylanilines is thought to involve the formation of

reactive oxygen species (ROS) through the redox cycling of their aminophenol and quinone

imine metabolites.[11] This can lead to oxidative DNA damage. Some N,N-dimethylanilines

have tested positive for inducing chromosomal aberrations.[9][10] Therefore, it is prudent to

handle 3-Bromo-2,6-dimethylaniline as a potential mutagen.

Carcinogenicity
There is no direct evidence for the carcinogenicity of 3-Bromo-2,6-dimethylaniline. However,

some substituted anilines are known or suspected carcinogens.[5] The carcinogenic potential

of these compounds is often linked to their genotoxic effects. Given the potential for metabolic

activation to reactive species, long-term exposure to 3-Bromo-2,6-dimethylaniline should be

minimized.

Experimental Protocols for Toxicity Assessment
For a comprehensive toxicological evaluation of 3-Bromo-2,6-dimethylaniline, a battery of

standardized tests is recommended. The following are brief overviews of key experimental

protocols based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis
(RhE) Test (OECD TG 439)
This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its

cytotoxic effect on a reconstructed human epidermis model.[12][13][14][15][16]

Methodology:

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in culture

medium.

Test Substance Application: The test substance is applied topically to the surface of the

tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5%

sodium dodecyl sulfate) are run in parallel.
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Exposure and Post-Exposure Incubation: Tissues are exposed to the test substance for a

defined period (e.g., 60 minutes), after which the substance is removed by washing. The

tissues are then incubated for a further period (e.g., 42 hours) to allow for the development

of cytotoxic effects.

Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the

MTT assay. The amount of formazan produced is proportional to the number of viable cells.

Data Analysis: The percentage of viable cells in the test substance-treated tissues is

calculated relative to the negative control. A substance is classified as a skin irritant if the

mean tissue viability is reduced to ≤ 50%.[13][14]

Prepare Reconstructed
Human Epidermis Tissues

Apply Test Substance,
Positive & Negative Controls

Incubate (e.g., 60 min)

Wash and Post-Incubate
(e.g., 42 hours)

Assess Viability (MTT Assay)
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Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Acute Eye Irritation/Corrosion (OECD TG 405)
This guideline describes an in vivo test for the assessment of acute eye irritation or corrosion.

[17][18][19][20] It is typically performed in albino rabbits.

Methodology:

Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes

are examined for any pre-existing irritation or defects.

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival

sac of one eye of each animal. The other eye serves as an untreated control.

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree

of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

Reversibility Assessment: If effects are present at 72 hours, observations are continued for

up to 21 days to assess reversibility.

Data Analysis: The scores for corneal, iris, and conjunctival effects are used to classify the

substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG
471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical

by its ability to induce reverse mutations in several strains of Salmonella typhimurium and

Escherichia coli.[21][22]

Methodology:

Strain Selection: At least five strains of bacteria are used, which are selected to detect

different types of point mutations (base-pair substitutions and frameshifts).

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic
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activation.[22]

Exposure: The bacterial strains are exposed to a range of concentrations of the test

substance.

Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks

the amino acid the specific strain requires for growth. The plates are incubated for 48-72

hours.

Scoring and Data Analysis: Only bacteria that have undergone a reverse mutation will be

able to grow and form colonies. The number of revertant colonies is counted. A substance is

considered mutagenic if it produces a dose-related increase in the number of revertant

colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG
487)
This in vitro test detects genotoxic damage by identifying micronuclei in the cytoplasm of

interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole

chromosomes that are not incorporated into the main nucleus after cell division.[23][24][25][26]

Methodology:

Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are

cultured.

Exposure: The cells are exposed to the test substance at various concentrations, with and

without metabolic activation (S9).

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells, which makes it easier to identify micronuclei.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

Microscopic Analysis: The frequency of micronucleated cells is determined by microscopic

examination.
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Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

cells indicates a potential for genotoxicity.

Conclusion
While specific toxicological data for 3-Bromo-2,6-dimethylaniline is limited, a comprehensive

hazard assessment can be made by considering the data available for structurally similar

substituted anilines. It should be handled as a substance that is harmful through oral, dermal,

and inhalation exposure, and as a skin and eye irritant. The potential for metabolic activation to

genotoxic species warrants careful handling to minimize long-term exposure. The experimental

protocols outlined in this guide provide a framework for a thorough toxicological evaluation of

this compound, which is essential for its safe use in research and development and for the

assessment of any downstream products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2819372?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2819372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

